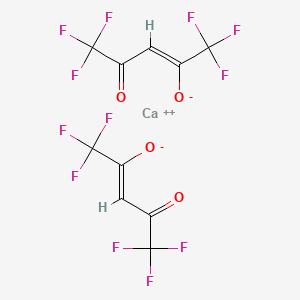
Calcium hexafluoroacetylacetonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate is a chemical compound that features a calcium ion complexed with a fluorinated enolate ligand
Preparation Methods
The synthesis of Calcium hexafluoroacetylacetonate typically involves the reaction of calcium salts with the corresponding fluorinated enolate precursor. One common method involves the use of calcium chloride and the enolate in an organic solvent under controlled temperature and pH conditions. Industrial production methods may involve large-scale reactions in reactors with precise control over reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Calcium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced using suitable reducing agents to yield different products.
Substitution: The fluorinated enolate ligand can be substituted with other ligands under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Calcium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis reactions, particularly those involving fluorinated compounds.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which Calcium hexafluoroacetylacetonate exerts its effects involves the interaction of the calcium ion with various molecular targets. The fluorinated enolate ligand can participate in coordination chemistry, forming complexes with other metal ions or organic molecules. These interactions can influence the reactivity and stability of the compound, making it useful in various applications.
Comparison with Similar Compounds
Calcium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate can be compared with other calcium enolate complexes and fluorinated compounds. Similar compounds include:
Calcium enolate complexes: These compounds have similar coordination chemistry but may lack the unique properties imparted by the fluorinated ligand.
Fluorinated enolates: These compounds share the fluorinated enolate ligand but may have different metal ions, leading to variations in reactivity and applications. The uniqueness of Calcium hexafluoroacetylacetonate lies in its combination of a calcium ion with a highly fluorinated ligand, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
calcium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H2F6O2.Ca/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2*2-1-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKDHPCUMMNGKK-PAMPIZDHSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2CaF12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate](/img/structure/B1142403.png)
![N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine Dihydrochloride](/img/new.no-structure.jpg)





